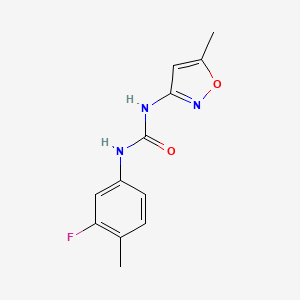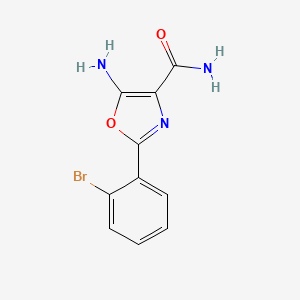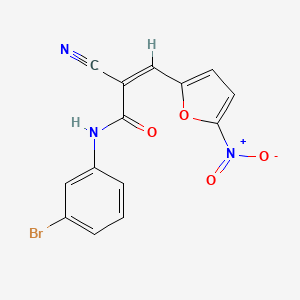![molecular formula C16H8ClFN2O4 B4706779 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE](/img/structure/B4706779.png)
4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE
Overview
Description
4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a combination of chlorinated and fluorinated aromatic rings, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common synthetic route includes the reaction of 4-chloro-3-nitrobenzaldehyde with 4-fluorophenacyl bromide under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate undergoes cyclization to form the oxazole ring, yielding the final product .
Chemical Reactions Analysis
4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has shown potential as a probe in biological studies due to its ability to interact with specific biomolecules.
Medicine: Research suggests that the compound may have pharmacological properties, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities but has a thiazole ring instead of an oxazole ring.
1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea: This compound has a thiourea group instead of an oxazole ring, leading to different chemical properties
Properties
IUPAC Name |
(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2O4/c17-12-6-1-9(8-14(12)20(22)23)7-13-16(21)24-15(19-13)10-2-4-11(18)5-3-10/h1-8H/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXMADVBMQHIMD-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=N/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4706704.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4706710.png)
![2-(2-chloro-5-methoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4706713.png)
![5-ethyl-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-3-thiophenecarbohydrazide](/img/structure/B4706719.png)
![1-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B4706723.png)
![ethyl N-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)glycinate](/img/structure/B4706731.png)
![N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B4706737.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B4706740.png)
![2,4-dichloro-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4706743.png)
![7-[(2-METHOXYPHENYL)METHOXY]-3-(4-NITROPHENYL)-4H-CHROMEN-4-ONE](/img/structure/B4706747.png)


![N-(2-METHOXYPHENYL)-3-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B4706774.png)
